![molecular formula C19H23ClN2O2 B237897 2-(2-chlorophenoxy)-N-{4-[(diethylamino)methyl]phenyl}acetamide](/img/structure/B237897.png)
2-(2-chlorophenoxy)-N-{4-[(diethylamino)methyl]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chlorophenoxy)-N-{4-[(diethylamino)methyl]phenyl}acetamide, also known as Chlorphenamidine, is a synthetic compound that has been widely used in scientific research. It belongs to the class of organic compounds known as phenoxyacetamides and is commonly used as a pharmacological tool to study the physiological and biochemical effects of various compounds.
Mécanisme D'action
The mechanism of action of 2-(2-chlorophenoxy)-N-{4-[(diethylamino)methyl]phenyl}acetamidedine is not fully understood. However, it is believed to work by inhibiting the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which can result in various physiological and biochemical effects.
Biochemical and Physiological Effects:
2-(2-chlorophenoxy)-N-{4-[(diethylamino)methyl]phenyl}acetamidedine has been shown to have various biochemical and physiological effects. It has been shown to increase the release of acetylcholine, which can result in increased muscle contraction and improved cognitive function. It has also been shown to increase the release of dopamine, which can result in improved mood and decreased anxiety. Additionally, 2-(2-chlorophenoxy)-N-{4-[(diethylamino)methyl]phenyl}acetamidedine has been shown to have anti-inflammatory effects and can inhibit the production of cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(2-chlorophenoxy)-N-{4-[(diethylamino)methyl]phenyl}acetamidedine in lab experiments is its ability to selectively inhibit the reuptake of specific neurotransmitters. This allows researchers to study the effects of specific neurotransmitters on various physiological and biochemical processes. However, one limitation of using 2-(2-chlorophenoxy)-N-{4-[(diethylamino)methyl]phenyl}acetamidedine is its potential for non-specific effects on other neurotransmitters and physiological processes. Additionally, the concentration of 2-(2-chlorophenoxy)-N-{4-[(diethylamino)methyl]phenyl}acetamidedine required to elicit specific effects can vary depending on the experimental conditions.
Orientations Futures
There are several future directions for research involving 2-(2-chlorophenoxy)-N-{4-[(diethylamino)methyl]phenyl}acetamidedine. One area of research could involve investigating its effects on specific neurotransmitter systems and their interactions with other compounds. Additionally, research could focus on developing more selective inhibitors of neurotransmitter reuptake to improve the specificity and efficacy of pharmacological tools like 2-(2-chlorophenoxy)-N-{4-[(diethylamino)methyl]phenyl}acetamidedine. Finally, research could investigate the potential therapeutic applications of 2-(2-chlorophenoxy)-N-{4-[(diethylamino)methyl]phenyl}acetamidedine in various disease states.
Méthodes De Synthèse
The synthesis of 2-(2-chlorophenoxy)-N-{4-[(diethylamino)methyl]phenyl}acetamidedine involves the reaction of 2-chlorophenol with chloroacetyl chloride to form 2-chloroacetophenone. The 2-chloroacetophenone is then reacted with N,N-diethylethylenediamine to form 2-(2-chlorophenoxy)-N,N-diethylethanamine. Finally, the compound is reacted with paraformaldehyde and hydrogen chloride to form 2-(2-chlorophenoxy)-N-{4-[(diethylamino)methyl]phenyl}acetamidedine.
Applications De Recherche Scientifique
2-(2-chlorophenoxy)-N-{4-[(diethylamino)methyl]phenyl}acetamidedine has been used in various scientific research studies to investigate the physiological and biochemical effects of various compounds. It is commonly used as a pharmacological tool to study the effects of compounds on the central nervous system, cardiovascular system, and immune system. It has also been used to study the mechanisms of action of various drugs and their interactions with other compounds.
Propriétés
Nom du produit |
2-(2-chlorophenoxy)-N-{4-[(diethylamino)methyl]phenyl}acetamide |
|---|---|
Formule moléculaire |
C19H23ClN2O2 |
Poids moléculaire |
346.8 g/mol |
Nom IUPAC |
2-(2-chlorophenoxy)-N-[4-(diethylaminomethyl)phenyl]acetamide |
InChI |
InChI=1S/C19H23ClN2O2/c1-3-22(4-2)13-15-9-11-16(12-10-15)21-19(23)14-24-18-8-6-5-7-17(18)20/h5-12H,3-4,13-14H2,1-2H3,(H,21,23) |
Clé InChI |
PMPREHYSZBTUHV-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2Cl |
SMILES canonique |
CCN(CC)CC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



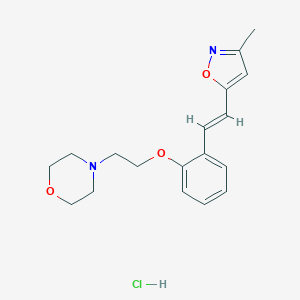

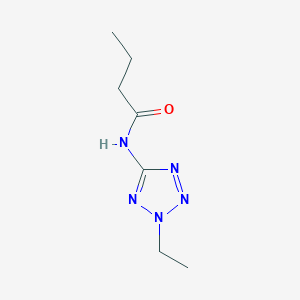
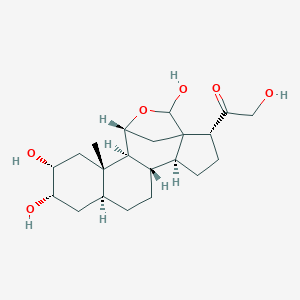
![5-bromo-2-methoxy-3-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B237835.png)

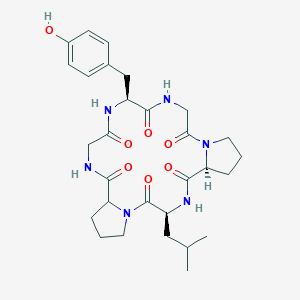
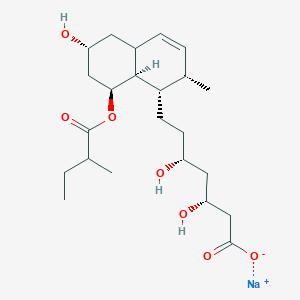
![3-methyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237852.png)
![4-ethyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237859.png)
![(3R,4S,5S,6S,8R,13R,16S,17R,18S)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadec-14-ene-4,8,9,16,18-pentol](/img/structure/B237860.png)
![5-nitro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)-2-furamide](/img/structure/B237864.png)

![2-(4-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B237871.png)